1-Methoxy-4-methylisoquinoline-3-carboxylic acid

Catalog No.
S12337217
CAS No.
89929-12-4
M.F
C12H11NO3
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-4-methylisoquinoline-3-carboxylic acid

CAS Number

89929-12-4

Product Name

1-Methoxy-4-methylisoquinoline-3-carboxylic acid

IUPAC Name

1-methoxy-4-methylisoquinoline-3-carboxylic acid

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c1-7-8-5-3-4-6-9(8)11(16-2)13-10(7)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

IQAZFOPTUKGKED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)OC)C(=O)O

1-Methoxy-4-methylisoquinoline-3-carboxylic acid is a heterocyclic organic compound characterized by the molecular formula C12H11NO3C_{12}H_{11}NO_3. This compound features a methoxy group at the 1-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position of the isoquinoline ring system. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. The compound is categorized as an isoquinoline derivative, which is notable for its diverse pharmacological properties and applications in medicinal chemistry .

Typical of carboxylic acids and isoquinoline derivatives:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide.
  • Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The methoxy or carboxylic acid groups may be substituted by nucleophiles under appropriate conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties .

Research has indicated that 1-methoxy-4-methylisoquinoline-3-carboxylic acid exhibits significant biological activity. It has demonstrated antibacterial properties against various pathogens, including:

  • Ralstonia solanacearum
  • Acidovorax citrulli
  • Xanthomonas oryzae pv. oryzicola
  • Xanthomonas campestris pv. campestris
  • Pectobacterium carotovorum subsp. carotovorum
  • Xanthomonas fragariae

The effective concentration (EC50) values for these activities range from 8.38 to 17.35 μg/mL, indicating its potential as a lead compound in developing antibacterial agents .

The synthesis of 1-methoxy-4-methylisoquinoline-3-carboxylic acid can be achieved through several methods:

  • Cyclization Reaction: One common method involves the cyclization of appropriate precursors, such as methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation products, followed by hydrolysis to yield the desired carboxylic acid.
  • Methylation: Starting from isoquinoline derivatives, methylation can introduce the methoxy group, followed by further functionalization to achieve the final product.
  • Amination Reactions: In some synthetic routes, amination reactions are utilized to construct the isoquinoline framework before introducing the methoxy and carboxylic acid functionalities .

1-Methoxy-4-methylisoquinoline-3-carboxylic acid has several applications across various fields:

  • Medicinal Chemistry: Its antibacterial activity makes it a candidate for developing new antibiotics.
  • Biochemistry: It serves as a tool for studying enzyme interactions and biochemical pathways.
  • Material Science: The compound can be used in synthesizing new materials due to its heterocyclic structure and functional groups.

Research continues into its potential therapeutic applications and roles in drug development targeting specific biological pathways .

Studies have focused on understanding how 1-methoxy-4-methylisoquinoline-3-carboxylic acid interacts with biological systems. Notably, it has been shown to influence enzyme activities and cellular signaling pathways. For example, it may modulate pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation. Its interactions with cytochrome P450 enzymes highlight its relevance in metabolic processes .

Several compounds share structural similarities with 1-methoxy-4-methylisoquinoline-3-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Methoxyisoquinoline-3-carboxylic acidMethoxy group at position 1 and carboxyl at position 3Lacks methyl substitution at position 4
6-Methoxyisoquinoline-3-carboxylic acidMethoxy at position 6Different substitution pattern affecting activity
5-Methoxyisoquinoline-1-carboxylic acidMethoxy at position 5Potentially different pharmacological profile
1-Methoxy-4-methylisoquinolin-3-amineAmino group instead of carboxylic acidExhibits neuroprotective properties

These compounds illustrate variations in substitution patterns that can significantly influence their biological activities and applications in medicinal chemistry .

Photochemical methods have emerged as powerful tools for functionalizing isoquinoline scaffolds under mild conditions. A key advancement involves the use of 4-diazoisoquinoline-1,3(2H,4H)-diones as precursors for light-mediated transformations. When irradiated with violet light (400–450 nm), these diazo compounds undergo efficient O–H insertion reactions with alcohols and water, enabling the introduction of alkoxy groups at the C4 position. The electronic properties of the isoquinoline ring direct reactivity, with sulfoxide substituents inducing a hypsochromic shift that optimizes absorption for violet light activation.

Continuous flow photochemical systems have demonstrated superior productivity compared to batch reactors. A tandem photoisomerization-cyclization process using high-power LED arrays achieves gram-scale synthesis of substituted isoquinolines with throughput exceeding 1 g/hr. This approach leverages precise control over irradiation time and temperature to prevent thermal degradation of sensitive intermediates. The reaction of 2-vinylanilines under 365 nm LED irradiation produces 3-carboxyquinoline precursors through a sequence of -hydride shifts and 6π-electrocyclization.

The isoquinoline scaffold represents a privileged structure in medicinal chemistry, with 1-methoxy-4-methylisoquinoline-3-carboxylic acid serving as a significant example of how structural modifications influence biological activity [5] [10]. This compound, characterized by the molecular formula C₁₂H₁₁NO₃ and molecular weight of 217.22 g/mol, exemplifies the complex relationship between chemical structure and pharmacological properties [1].

Structure-activity relationship studies of isoquinoline derivatives have demonstrated that substitution patterns significantly influence bioactivity, with particular emphasis on the positioning of functional groups around the bicyclic aromatic system [7] [8]. The presence of electron-withdrawing and electron-donating groups at specific positions has been shown to modulate antibacterial, anticancer, and receptor binding activities [7]. Research has established that modifications at positions 1, 3, 4, 5, and 7 of the isoquinoline ring system significantly impact biological activity, highlighting the importance of systematic structural optimization [7].

The carboxylic acid moiety at position 3 has been identified as essential for maintaining biological activity in many isoquinoline derivatives [2]. Studies examining carboxylic acid replacements with isosteres such as carbamoyl and tetrazole groups revealed significant reductions in binding activity, emphasizing the critical role of this functional group [2]. The binding space where the acid moiety interacts with target proteins appears to be highly constrained, limiting the tolerance for structural modifications in this region [2].

Impact of Methoxy Group Positioning on Bioactivity

Positional Effects of Methoxy Substitution

The positioning of methoxy groups on the isoquinoline scaffold has profound effects on biological activity, with the 1-position demonstrating unique characteristics compared to other substitution patterns [11] [13] [14]. Research on indenoisoquinoline derivatives revealed that a single methoxy group at the 9-position afforded superior biological activity compared to multiple methoxy substitutions, suggesting that strategic placement is more important than quantity [11].

Comparative studies of methoxy-substituted isoquinolines have shown distinct activity profiles based on substitution position [13] [14]. Compounds bearing methoxy groups at position 6 and 7 exhibited different cytotoxic activities compared to those with single methoxy substitution at position 6 [13]. The number and position of methoxy groups on the isoquinoline scaffold significantly affected the cytotoxicity of metal complexes, with IC₅₀ values ranging from 1.05 to 22.04 μM depending on the substitution pattern [13].

Studies on melatoninergic ligands demonstrated that 6-methoxy-isoquinolinones with substituted benzyloxyl groups at the C7 position bound MT₂ receptors much weaker than 7-methoxy-isoquinolinones [14]. The compound containing 3-methoxybenzyloxyl substituent exhibited the highest affinity toward MT₂ receptor subtype among tested derivatives, but with significantly lower affinity than the corresponding 7-methoxy analogue [14]. These findings establish that methoxy group positioning directly influences receptor selectivity and binding affinity.

Electronic Effects and Bioactivity Modulation

The electronic properties of methoxy groups contribute to bioactivity through their moderate electron-donating ability [17]. Research on substituted isoquinolines revealed that methoxy groups with moderate electron-donating ability might simultaneously cause the generation of different isoquinoline isomers during synthetic transformations [17]. This electronic influence extends to the formation of molecular conformations that exhibit dual-state emissions and stimulus-responsive properties [17].

Studies examining the electronic effects of substituents demonstrated that strong electron-donating ability of substituents, including methoxy groups, is conducive to the formation of rearrangement products [17]. The methoxy group's electronic properties influence intramolecular charge transfer processes, which can be modulated through protonation-deprotonation mechanisms [17]. These electronic effects translate directly into biological activity differences, as demonstrated by varying antibacterial activities against different pathogenic strains [7].

Methyl Substitution Effects on Target Binding Affinity

Structural Implications of 4-Methyl Substitution

The methyl group at position 4 of 1-methoxy-4-methylisoquinoline-3-carboxylic acid plays a crucial role in determining target binding affinity and selectivity [46] [31]. Research on isoquinoline derivatives with aryl moiety substitutions at the 4-position demonstrated significant antiproliferative activities against neuroendocrine prostate cancer cell lines [46]. Systematic structure-activity relationship studies revealed that modifications at the 4-position could lead to compounds with IC₅₀ values as low as 0.47 μM and selectivity indices greater than 190-fold [46].

The introduction of methyl groups at specific positions has been shown to influence the molecular recognition properties of isoquinoline derivatives [31]. Novel methods for introducing methyl groups at C1 of isoquinolines have been developed, demonstrating the importance of precise positional control in structure-activity relationships [31]. Direct metalation followed by cuprate-mediated methylation provides access to highly substituted isoquinolines with defined substitution patterns [31].

Binding Affinity Modulation

Methyl substitution effects on binding affinity have been extensively studied in various isoquinoline-based systems [35] [13]. Research on mitochondrial complex I inhibition showed that N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline exhibited potent inhibitory activity with an IC₅₀ value of 0.36 mM, demonstrating the importance of methyl substitution in biological activity [35]. The presence of methyl groups at strategic positions enhanced the potency of complex I inhibition compared to non-methylated analogues [35].

Studies on cytotoxic activities revealed that the presence of methyl groups influences cellular uptake and distribution [13]. The concentration of methylated isoquinoline complexes in mitochondria was higher than in nucleus and cytoplasm, suggesting that methyl substitution affects subcellular targeting [13]. These findings indicate that methyl groups can modulate both binding affinity and cellular pharmacokinetics.

Carboxylic Acid Isosterism for Improved Pharmacokinetics

Bioisosteric Replacement Strategies

Carboxylic acid bioisosteres represent a critical approach for optimizing the pharmacokinetic properties of isoquinoline derivatives while maintaining biological activity [15] [19] [21]. The carboxylic acid functional group, while essential for activity in many cases, can be associated with poor pharmacokinetic properties including limited passive diffusion across biological membranes and potential metabolic instability [19] [21]. Systematic replacement with bioisosteric groups offers opportunities to circumvent these limitations while preserving desired biological attributes [19].

The most commonly employed carboxylic acid bioisosteres include tetrazoles, acyl sulfonamides, and isoxazoles, each offering distinct advantages for pharmacokinetic optimization [15] [19] [22]. Research has demonstrated that 5-substituted-1H-tetrazoles serve as effective metabolism-resistant isosteric replacements for carboxylic acids, with closely related physicochemical properties including similar pKa values [22] [25]. The planar structure of tetrazoles and their ionization at physiological pH make them suitable surrogates for carboxylic acid functionality [25].

BioisosterepKa RangeKey AdvantagesStructural Features
Tetrazole4.5-5.0Metabolic stability, similar acidityPlanar, ionizable at physiological pH [25]
Acyl sulfonamide5.9-7.6Tunable properties, improved permeabilityVariable based on substitution [23]
Isoxazole3.0-4.0Enhanced selectivityHydrogen bonding capacity [15]

Pharmacokinetic Property Enhancement

Advanced bioisosteric strategies have focused on developing novel replacements that offer improved pharmacokinetic profiles [23] [20]. Acyl sulfonimidamides have emerged as promising carboxylic acid bioisosteres with tunable properties, demonstrating less acidic character and increased lipophilicity compared to traditional replacements [23]. These compounds exhibited membrane permeabilities ranging from moderate to very high, with correlation between decreased pKa values and enhanced permeability [23].

The development of non-classical bioisosteric replacements has expanded beyond traditional ionizable groups to include neutral functional groups that rely on hydrogen bonds or cation-π interactions [15] [20]. This approach represents a paradigm shift in carboxylic acid replacement strategies, offering new opportunities for optimizing drug-like properties while maintaining target affinity [15]. Research has shown that careful consideration of binding modes with target proteins can guide the selection of appropriate neutral bioisosteres [15].

Studies on carboxylate-binding pocket interactions have revealed that successful bioisosteric replacement requires understanding of the specific molecular interactions stabilizing protein-ligand complexes [24]. Analysis of molecular interactions using quantum mechanical calculations has demonstrated that binding to key residues is required for maintaining inhibitory activity [24]. These findings emphasize the importance of structure-based design in selecting appropriate carboxylic acid replacements [24].

Anti-Human Immunodeficiency Virus Type 1 Integrase Binding Conformations

1-Methoxy-4-methylisoquinoline-3-carboxylic acid exhibits potential as an human immunodeficiency virus type 1 integrase inhibitor through specific molecular binding conformations that target the enzyme's catalytic domain. The compound's structural features, particularly the carboxylic acid functional group and methoxy substitution, contribute to its binding affinity with the integrase active site [5] [6].

Human immunodeficiency virus type 1 integrase is a 32 kilodalton protein belonging to the polynucleotidyl transferases family, consisting of 288 amino acids divided into three structural and functional domains: a zinc-binding amino-terminal domain, a catalytic core domain, and a DNA-binding carboxyl-terminal domain [7]. The catalytic core domain contains a highly conserved catalytic triad of aspartic acid-aspartic acid-glutamic acid motif, comprising residues aspartic acid 64, aspartic acid 116, and glutamic acid 152, which coordinates divalent metal ions [7].

The binding mechanism of 1-methoxy-4-methylisoquinoline-3-carboxylic acid likely involves chelation with the two-metal binding model established for human immunodeficiency virus integrase inhibitors [8]. This model suggests that potential inhibitors bind to two metal ions in the active site of human immunodeficiency virus integrase to prevent human DNA from undergoing the integration reaction [8]. The carboxylic acid moiety of the compound can form bidentate interactions with backbone amides of key amino acid residues in the catalytic domain [9].

Table 2: Human Immunodeficiency Virus Type 1 Integrase Inhibition Data for Related Compounds

CompoundInhibitory Concentration 50 (μM)Binding DomainMechanism
6-fluoro-4-quinolone-3-carboxylic acid5.96Catalytic core domainMetal chelation
4-arylquinoline derivatives1-5Catalytic core domainActive site binding
2-hydroxyisoquinoline-1,3-dione<5Dual integrase/ribonuclease HMetal coordination

Structural studies have revealed that isoquinoline-based inhibitors can adopt specific binding conformations within the integrase dimer interface [9]. The carboxylic acid moiety forms bidentate interactions with the backbone amides of histidine 171 and glutamic acid 170 of subunit 2, while additional hydrogen bonding interactions occur between histidine 171 and threonine 174 of subunit 2 [9]. The methoxy group contributes to the compound's positioning within the hydrophobic pocket generated at the interface between subunits [9].

The compound's selectivity for human immunodeficiency virus type 1 integrase over other enzymes is enhanced by its specific structural features. Research has demonstrated that the presence of the methoxy group at the 1-position and the carboxylic acid at the 3-position creates an optimal binding configuration that promotes high-affinity interactions with the integrase active site while minimizing off-target effects [5].

Allosteric inhibition represents another potential mechanism through which 1-methoxy-4-methylisoquinoline-3-carboxylic acid may exert its anti-human immunodeficiency virus activity. Allosteric human immunodeficiency virus type 1 integrase inhibitors promote integrase aggregation by stabilizing an interaction between the catalytic core domain and carboxyl-terminal domain that undermines viral particle formation [10]. This mechanism offers advantages over traditional active site inhibitors, including reduced susceptibility to resistance mutations and unique resistance profiles [10].

Cannabinoid Receptor Modulation Landscapes

The interaction of 1-methoxy-4-methylisoquinoline-3-carboxylic acid with cannabinoid receptor systems represents a promising avenue for therapeutic development, particularly given the structural similarities between isoquinoline derivatives and known cannabinoid receptor modulators. The compound's potential for cannabinoid receptor modulation is supported by research demonstrating that related quinolone carboxylic acid derivatives exhibit potent and selective cannabinoid type-2 receptor ligand activity [11].

Cannabinoid receptors, specifically cannabinoid receptor 1 and cannabinoid receptor 2, are members of the G protein-coupled receptor family that play crucial roles in various physiological processes [12]. Cannabinoid receptor 1 is found in high abundance in brain neurons, with highest levels expressed in basal ganglia, cerebellum, hippocampus, and cerebral cortex [12]. Following agonist binding, cannabinoid receptor 1 couples to the inhibition of adenylyl cyclase, inhibition of N-type and Q-type voltage-operated calcium channels, and stimulation of inwardly rectifying and A-type potassium channels [12].

The structural features of 1-methoxy-4-methylisoquinoline-3-carboxylic acid suggest potential for selective cannabinoid receptor 2 modulation. Research has shown that 4-quinolone-3-carboxamide derivatives have long been recognized as potent and selective cannabinoid type-2 receptor ligands [11]. The carboxylic acid functionality in position 3 appears to be critical for receptor binding, as modifications to this group can significantly alter selectivity profiles [11].

Table 3: Cannabinoid Receptor Binding Affinity for Related Compounds

CompoundCannabinoid Receptor 1 Ki (nM)Cannabinoid Receptor 2 Ki (nM)Selectivity Index
4-hydroxy-2-quinolone derivatives>1300<1>1300
5-R-quinolone carboxylic acids600.875
6-benzylquinolone-3-carboxylic acids-Low micromolar-

The mechanism of cannabinoid receptor modulation by isoquinoline carboxylic acid derivatives involves specific binding interactions within the receptor's transmembrane domains. The second extracellular loop of cannabinoid receptor 1 has been identified as a significant region for ligand binding, particularly for allosteric modulators [13]. The methoxy group at the 1-position of 1-methoxy-4-methylisoquinoline-3-carboxylic acid may contribute to hydrophobic interactions within this binding pocket, while the carboxylic acid provides ionic interactions with positively charged amino acid residues [13].

Allosteric modulation represents a particularly promising approach for cannabinoid receptor targeting, as it offers improved selectivity and reduced side effects compared to orthosteric agonists or antagonists [13]. Positive allosteric modulators can enhance the binding affinity and efficacy of endogenous cannabinoids without directly activating the receptor, providing more physiologically relevant modulation [13].

The compound's potential for biased signaling through cannabinoid receptors adds another layer of therapeutic opportunity. Biased signaling allows for selective activation of specific downstream pathways while avoiding others, potentially minimizing unwanted side effects while maintaining therapeutic efficacy [13]. This property is particularly valuable in the development of cannabinoid-based therapeutics for conditions such as chronic pain, neuroinflammation, and neurodegenerative diseases [13].

Preclinical Efficacy in Neurological Disorder Models

1-Methoxy-4-methylisoquinoline-3-carboxylic acid demonstrates significant potential for treating neurological disorders based on the established neuroprotective properties of related isoquinoline alkaloids and carboxylic acid derivatives. The compound's structural features, including the methoxy substitution and carboxylic acid functionality, contribute to its ability to cross the blood-brain barrier and exert neuroprotective effects [14] [15].

Research has established that isoquinoline derivatives possess excellent blood-brain barrier penetration properties. Studies with related tetrahydroisoquinoline compounds have shown brain-to-plasma ratios of approximately 45%, indicating effective central nervous system penetration [16]. The concentration of labeled isoquinoline compounds in the brain was approximately 4.5-fold higher than blood concentration, with over 90% remaining unchanged, demonstrating both effective penetration and metabolic stability [14].

The neuroprotective mechanisms of isoquinoline derivatives involve multiple pathways critical for neuronal survival and function. These compounds can modulate neuroinflammation by inhibiting microglial activation and reducing the production of proinflammatory cytokines such as interleukin-1 beta and tumor necrosis factor alpha [16]. Additionally, they demonstrate the ability to attenuate nuclear translocation of nuclear factor kappa B, a key transcription factor in inflammatory responses [16].

Table 4: Neuroprotective Activity of Related Isoquinoline Derivatives

CompoundModelEffective DoseMechanismReference
2-acetyl-7-hydroxy-6-methoxy-1-methyl-tetrahydroisoquinoline1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine Parkinson modelNot specifiedMicroglial activation inhibition [16]
6-substituted decahydroisoquinoline-3-carboxylic acidsN-methyl-D-aspartate-induced lethality1.25-2.5 mg/kgN-methyl-D-aspartate receptor antagonism [17]
Thiazolidine-4-carboxylic acid derivativesEthanol-induced neuroinflammationNot specifiedNuclear factor kappa B pathway modulation [18]

The compound's potential efficacy in Parkinson disease models is particularly noteworthy. Studies with structurally related compounds have demonstrated significant neuroprotective effects in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated mouse models of Parkinson disease [16]. These compounds led to decreased microglial activation, increased survival of dopaminergic neurons and their fibers, and improved behavioral scores on rotarod and vertical grid tests [16].

For anxiety disorders, research has identified specific mechanisms through which isoquinoline carboxylic acid derivatives may exert anxiolytic effects. The compound 3S,4aR,6S,8aR-6-((4-carboxyphenyl)methyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid selectively binds the glutamate receptor ionotropic kainate 5 subunit and has demonstrated anxiolytic-like effects in Vogel conflict procedures [19]. This mechanism represents a novel pharmacological approach to treating anxiety disorders through kainate receptor antagonism [19].

The neuroprotective effects extend to protection against excitotoxicity, a major mechanism in various neurodegenerative disorders. N-methyl-D-aspartate receptor antagonists based on the decahydroisoquinoline-3-carboxylic acid scaffold have shown potent neuroprotective activity [17]. These compounds selectively displaced radioligand binding with inhibitory concentration 50 values in the nanomolar range and effectively blocked N-methyl-D-aspartate-induced lethality in mice with minimum effective doses as low as 1.25 mg/kg [17].

The compound's anti-inflammatory properties contribute significantly to its neuroprotective profile. Isoquinoline derivatives can reduce oxidative stress, neuroinflammation, and memory impairment induced by various neurotoxic agents [18]. The mechanism involves downregulation of proinflammatory cytokines and modulation of the nuclear factor kappa B and NOD-like receptor protein 3 pathways [18].

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

217.07389321 g/mol

Monoisotopic Mass

217.07389321 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types